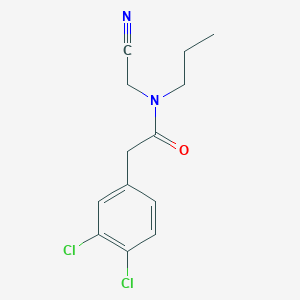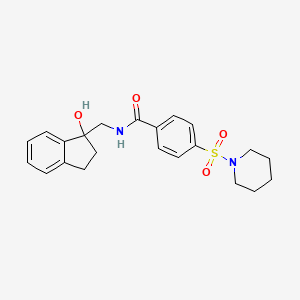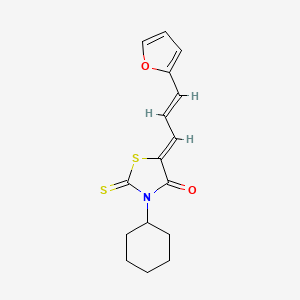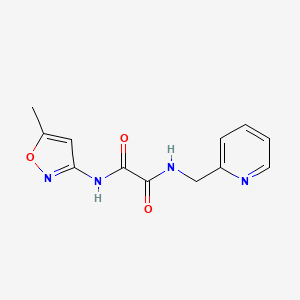![molecular formula C7H9F2I B2883616 1-(1,1-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2503209-23-0](/img/structure/B2883616.png)
1-(1,1-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1-Difluoroethyl)-3-iodobicyclo[111]pentane is a compound belonging to the bicyclo[111]pentane family These compounds are known for their unique three-dimensional structure, which makes them valuable in various fields, including medicinal chemistry and materials science
Mecanismo De Acción
Target of Action
The primary targets of 1-(1,1-Difluoroethyl)-3-iodobicyclo[11It’s known that bicyclo[111]pentanes (BCPs), a class of compounds to which this molecule belongs, are often used as linear spacer units to enhance pharmacokinetic profiles in modern drug design .
Mode of Action
The mode of action of 1-(1,1-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane involves a cascade multicomponent reaction to synthesize gem-difluoroallylic bicyclo[1.1.1]pentanes via visible light-induced defluorinative gem-difluoroallylation of [1.1.1]propellane . In this methodology, sulfonyl radicals generated from sodium arylsulfinates added to [1.1.1]propellane to form BCP radicals were then trapped by α-trifluoromethyl alkenes to form gem-difluoroallylic bicyclo[1.1.1]pentanes .
Biochemical Pathways
The specific biochemical pathways affected by 1-(1,1-Difluoroethyl)-3-iodobicyclo[11The synthesis of gem-difluoroallylic bicyclo[111]pentanes via visible light-induced defluorinative gem-difluoroallylation of [111]propellane suggests that the compound may interact with biochemical pathways involving sulfonyl radicals and α-trifluoromethyl alkenes .
Pharmacokinetics
The ADME properties of 1-(1,1-Difluoroethyl)-3-iodobicyclo[11Bicyclo[111]pentanes (BCPs) are known to enhance pharmacokinetic profiles in modern drug design , suggesting that this compound may have favorable absorption, distribution, metabolism, and excretion properties.
Result of Action
The specific molecular and cellular effects of 1-(1,1-Difluoroethyl)-3-iodobicyclo[11The synthesis of gem-difluoroallylic bicyclo[111]pentanes via visible light-induced defluorinative gem-difluoroallylation of [111]propellane suggests that the compound may result in the formation of these bicyclic structures .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-(1,1-Difluoroethyl)-3-iodobicyclo[11The synthesis process of the compound involves visible light-induced reactions , suggesting that light conditions may play a role in its action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a key intermediate. One common method is the visible light-induced gem-difluoroallylation of [1.1.1]propellane. In this process, sulfonyl radicals generated from sodium arylsulfinates add to [1.1.1]propellane to form bicyclo[1.1.1]pentane radicals, which are then trapped by α-trifluoromethyl alkenes to form the desired product .
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentane derivatives, including this compound, often involves continuous flow processes. These methods allow for the generation of [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species .
Análisis De Reacciones Químicas
Types of Reactions
1-(1,1-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The difluoroethyl group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include sodium arylsulfinates and α-trifluoromethyl alkenes.
Oxidation/Reduction: Various oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized bicyclo[1.1.1]pentane derivatives .
Aplicaciones Científicas De Investigación
1-(1,1-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane has several scientific research applications:
Medicinal Chemistry: Bicyclo[1.1.1]pentane derivatives are often used as bioisosteres for benzene rings in drug design, enhancing pharmacokinetic profiles.
Materials Science: The unique structure of bicyclo[1.1.1]pentane makes it valuable in the development of new materials with specific properties.
Chemical Biology: These compounds can be used as probes to study biological processes due to their unique reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Other gem-difluoroallylic bicyclo[1.1.1]pentanes
Uniqueness
1-(1,1-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane is unique due to the presence of both difluoroethyl and iodine substituents. This combination enhances its reactivity and potential applications compared to other bicyclo[1.1.1]pentane derivatives .
Propiedades
IUPAC Name |
1-(1,1-difluoroethyl)-3-iodobicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2I/c1-5(8,9)6-2-7(10,3-6)4-6/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRMJTYJHVYHRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC(C1)(C2)I)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2883535.png)

![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2883537.png)

![1-(4-fluorophenyl)-5-(pyridin-4-yl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2883540.png)
![1-(2,4-dimethoxyphenyl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea](/img/structure/B2883541.png)
![6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B2883542.png)
![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide](/img/structure/B2883543.png)

![7,7-dimethyl-2,3-dioxo-N-[3-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2883546.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide](/img/structure/B2883548.png)

![N-[1-(2-Methoxyethyl)piperidin-4-YL]thiophene-3-carboxamide](/img/structure/B2883555.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B2883556.png)
